molecular formula C4H3N B14279724 1-Isocyanoprop-1-yne CAS No. 162372-78-3

1-Isocyanoprop-1-yne

Cat. No.: B14279724
CAS No.: 162372-78-3
M. Wt: 65.07 g/mol
InChI Key: QRJFDECOKMVIKS-UHFFFAOYSA-N
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Description

1-Isocyanoprop-1-yne is an organic compound with the molecular formula C₄H₅N It is characterized by the presence of an isocyano group (-NC) attached to a prop-1-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanoprop-1-yne can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with sodium cyanide, followed by the treatment with a base to form the isocyano group. The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the compound, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanoprop-1-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyano group to an amine group.

    Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of isocyanates or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Isocyanoprop-1-yne has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Isocyanoprop-1-yne involves its interaction with various molecular targets. The isocyano group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological activities, including enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

    1-Isocyanobutane: Similar structure but with a longer carbon chain.

    1-Isocyanopropane: Lacks the triple bond present in 1-Isocyanoprop-1-yne.

    1-Isocyanobut-2-yne: Contains an additional carbon in the alkyne chain.

Uniqueness: this compound is unique due to its combination of an isocyano group and a triple bond, which imparts distinct reactivity and potential for diverse applications. Its structural features make it a versatile compound in synthetic chemistry and industrial applications.

Conclusion

This compound is a compound of significant interest in various fields due to its unique structural features and reactivity. Its synthesis, chemical reactions, and applications in research and industry highlight its versatility and potential for future developments.

Properties

CAS No.

162372-78-3

Molecular Formula

C4H3N

Molecular Weight

65.07 g/mol

IUPAC Name

1-isocyanoprop-1-yne

InChI

InChI=1S/C4H3N/c1-3-4-5-2/h1H3

InChI Key

QRJFDECOKMVIKS-UHFFFAOYSA-N

Canonical SMILES

CC#C[N+]#[C-]

Origin of Product

United States

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